molecular formula C7H11ClO4S B2436497 Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate CAS No. 2174000-06-5

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate

Cat. No.: B2436497
CAS No.: 2174000-06-5
M. Wt: 226.67
InChI Key: CUBGEBHPMHROBI-UHFFFAOYSA-N
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Description

“Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate” is a chemical compound with the CAS Number: 2174000-06-5 . It has a molecular weight of 226.68 . The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C7H11ClO4S/c1-12-6(9)7(13(8,10)11)4-2-3-5-7/h2-5H2,1H3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C7H11ClO4S/c1-12-6(9)7(13(8,10)11)4-2-3-5-7/h2-5H2,1H3 . This indicates that the molecule consists of a cyclopentane ring with a carboxylate (CO2CH3) and a chlorosulfonyl (SO2Cl) group attached to it.

Scientific Research Applications

RNA Methylation Inhibition

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate's structural analogue, Cycloleucine, has been studied for its role in RNA methylation inhibition. It significantly inhibits internal N-6-methyladenosine and 5'-terminal cap 2'-O-ribose methylations of poly(A)+ RNA, impacting the transport and utilization of newly synthesized ribosomal RNA (Dimock & Stoltzfus, 1979).

Synthesis of Enantiomers

Research on the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate allows for efficient synthesis of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Davies et al., 2003).

Functionalization of Fused Cyclopentane Derivatives

This compound analogues like methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate have been functionalized using hypervalent iodine reagents, indicating the potential for diverse chemical modifications (Moriarty et al., 1998).

Stability and Reactivity Studies

Studies on related compounds, such as 1-methylcyclopentyl cation and methyl 1-bromocyclopentanecarboxylate, have provided insights into the stability and reactivity of such cyclopentane derivatives, valuable for understanding the behavior of this compound (Olah et al., 1967) (Kirillov & Nikiforova, 2014).

Synthesis and Ring Opening Reactions

Research into the synthesis and ring-opening reactions of 2-silabicyclo[2.1.0]pentane analogues, including methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, contributes to our understanding of similar cyclopentane derivatives (Maas et al., 2004).

Properties

IUPAC Name

methyl 1-chlorosulfonylcyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-12-6(9)7(13(8,10)11)4-2-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBGEBHPMHROBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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